

Physical and chemical properties of 2-(Pyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-4-YL)acetonitrile

Cat. No.: B076164

[Get Quote](#)

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Pyridin-4-YL)acetonitrile**, a key building block in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical parameters, spectral data, reactivity, and safety information. Experimental protocols for key analytical and synthetic procedures are also included to support laboratory applications.

Chemical Structure and Identification

2-(Pyridin-4-YL)acetonitrile, also known as 4-pyridylacetonitrile, is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an acetonitrile group.

Identifier	Value
IUPAC Name	2-(Pyridin-4-yl)acetonitrile
CAS Number	13121-99-8 [1]
Molecular Formula	C ₇ H ₆ N ₂ [1]
Molecular Weight	118.14 g/mol [1]
Canonical SMILES	C1=CN=CC=C1CC#N [1]
InChI Key	BMVSAKPRNWZCPG-UHFFFAOYSA-N [1]

Physical Properties

The physical properties of **2-(Pyridin-4-YL)acetonitrile** are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

Property	Value
Appearance	White to brown powder or crystals [2]
Melting Point	49-52 °C
Boiling Point	133 °C at 15 mmHg
Density	1.1 g/cm ³
Solubility	Soluble in water, ethanol, and chloroform.
pKa	4.49 ± 0.10 (Predicted)

Experimental Protocols for Physical Property Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[\[3\]](#)

Procedure:

- A small, dry sample of **2-(Pyridin-4-YL)acetonitrile** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
- The capillary tube is placed in a melting point apparatus.[5]
- The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Procedure:

- A small amount of **2-(Pyridin-4-YL)acetonitrile** (a few milliliters) is placed in a small test tube.[7]
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, it relates to the equilibrium of the protonated pyridinium ion and the neutral pyridine. The UV-Vis absorption spectrum of the compound changes with pH, and this change can be used to determine the pKa.[9]

Procedure:

- A series of buffer solutions with known pH values are prepared.
- A stock solution of **2-(Pyridin-4-YL)acetonitrile** is prepared in a suitable solvent.
- Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.
- The UV-Vis spectrum of each solution is recorded.
- The absorbance at a wavelength where the protonated and unprotonated forms have significantly different absorptivities is plotted against pH.
- The pKa is the pH at the inflection point of the resulting sigmoidal curve.[\[10\]](#)

Spectral Properties

The spectral data for **2-(Pyridin-4-YL)acetonitrile** are essential for its identification and structural elucidation.

Spectrum	Key Features and Assignments
¹ H NMR	δ (ppm) in CDCl ₃ : 8.6 (d, 2H, H-2, H-6), 7.3 (d, 2H, H-3, H-5), 3.8 (s, 2H, CH ₂)
¹³ C NMR	δ (ppm) in CDCl ₃ : 150.5 (C-2, C-6), 140.0 (C-4), 124.0 (C-3, C-5), 117.0 (CN), 24.0 (CH ₂)
FT-IR	ν (cm ⁻¹): ~3050 (aromatic C-H stretch), ~2250 (C≡N stretch), ~1600, 1500 (pyridine ring C=C and C=N stretches)
Mass Spec.	m/z: 118 (M ⁺), 91, 78

Spectral Analysis

- ¹H NMR: The proton NMR spectrum shows a characteristic AA'BB' system for the pyridine ring protons and a singlet for the methylene protons. The downfield chemical shift of the alpha-protons (H-2, H-6) is due to the deshielding effect of the nitrogen atom.

- ^{13}C NMR: The carbon NMR spectrum displays four signals for the aromatic carbons, one for the nitrile carbon, and one for the methylene carbon, consistent with the molecule's symmetry.[11][12]
- FT-IR: The infrared spectrum is characterized by a sharp absorption band around 2250 cm^{-1} corresponding to the nitrile group stretching vibration. The bands in the $1600\text{-}1500\text{ cm}^{-1}$ region are typical for the pyridine ring vibrations.
- Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 118. Common fragmentation patterns involve the loss of HCN or cleavage of the bond between the methylene group and the pyridine ring.

Chemical Properties and Reactivity

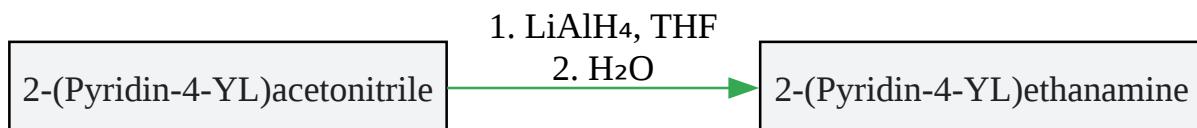
2-(Pyridin-4-YL)acetonitrile is a versatile intermediate due to the reactivity of the nitrile group and the activated methylene group.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[13][14][15][16][17]

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **2-(Pyridin-4-YL)acetonitrile**.


Experimental Protocol for Acid-Catalyzed Hydrolysis to Carboxylic Acid:

- **2-(Pyridin-4-YL)acetonitrile** is dissolved in an aqueous acid solution (e.g., 6M HCl).
- The mixture is heated to reflux for several hours.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Upon cooling, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
- The solid product, 2-(Pyridin-4-YL)acetic acid, is collected by filtration, washed with cold water, and dried.

Reduction

The nitrile group can be reduced to a primary amine, 2-(pyridin-4-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[\[18\]](#) [\[19\]](#)[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Reduction of **2-(Pyridin-4-YL)acetonitrile**.

Experimental Protocol for Reduction with LiAlH_4 :

- A solution of **2-(Pyridin-4-YL)acetonitrile** in an anhydrous ether solvent (e.g., THF) is added dropwise to a stirred suspension of LiAlH_4 in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
- The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).
- The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.
- The organic extracts are dried and concentrated to yield 2-(pyridin-4-yl)ethanamine.

Alkylation

The methylene group is activated by the adjacent nitrile and pyridine ring, making it susceptible to deprotonation by a base to form a carbanion. This carbanion can then be alkylated with an alkyl halide.[22][23][24][25][26]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 19. Nitrile Reduction Mechanism with LiAlH₄ and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bipublication.com [bipublication.com]
- 25. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 26. Active methylene compounds | PDF [slideshare.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(Pyridin-4-YL)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076164#physical-and-chemical-properties-of-2-pyridin-4-yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com